5-Chloro-2-methylisothiazolidin-3-one
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Overview
Description
5-Chloro-2-methylisothiazolidin-3-one is an organic compound with the molecular formula C4H6ClNOS. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. This compound is widely used as a biocide in various industrial applications, including water treatment, paints, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylisothiazolidin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring .
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using a continuous flow process. This method allows for the efficient production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylisothiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazolinones .
Scientific Research Applications
5-Chloro-2-methylisothiazolidin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial growth.
Biology: The compound is studied for its antimicrobial properties and its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential use as an antimicrobial agent in medical devices and treatments.
Industry: It is widely used in industrial applications such as water treatment, paints, adhesives, and personal care products .
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-methylisothiazolidin-3-one is primarily due to its ability to disrupt microbial cell membranes. The compound reacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the inhibition of microbial growth and the eventual death of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: Another member of the isothiazolinone family, known for its antimicrobial properties.
Methylchloroisothiazolinone: Often used in combination with methylisothiazolinone for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-methylisothiazolidin-3-one is unique due to its specific chlorine substitution, which enhances its antimicrobial efficacy compared to other isothiazolinones. This makes it particularly effective in applications where strong antimicrobial activity is required .
Properties
CAS No. |
94201-91-9 |
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Molecular Formula |
C4H6ClNOS |
Molecular Weight |
151.62 g/mol |
IUPAC Name |
5-chloro-2-methyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C4H6ClNOS/c1-6-4(7)2-3(5)8-6/h3H,2H2,1H3 |
InChI Key |
SEKMAUCMRCHQMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(S1)Cl |
Origin of Product |
United States |
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